Electronic Modulation: Enhanced Acidity vs. Unsubstituted Pyrazole-4-carboxylic Acid
The presence of the 4-nitrophenyl group at the 3-position significantly increases the acidity of the carboxylic acid moiety compared to the parent 1H-pyrazole-4-carboxylic acid. This is attributed to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group transmitted through the pyrazole ring [1]. While exact pKa values for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid are not explicitly reported in the accessed literature, class-level inference from related nitro-substituted pyrazolecarboxylic acids indicates a pKa decrease of approximately 0.5–1.0 units relative to the unsubstituted analog (pKa ~3.5–4.0 for pyrazole-4-carboxylic acids) [1][2]. This enhanced acidity improves aqueous solubility at physiological pH and strengthens metal-ligand interactions in catalytic or coordination chemistry applications [2].
| Evidence Dimension | Carboxylic acid acidity (pKa) |
|---|---|
| Target Compound Data | Estimated pKa ~3.0–3.5 (based on nitro group electron withdrawal) |
| Comparator Or Baseline | 1H-pyrazole-4-carboxylic acid: pKa ~3.5–4.0 |
| Quantified Difference | Decrease of ~0.5–1.0 pKa units |
| Conditions | Aqueous solution; class-level inference from nitro-substituted pyrazolecarboxylic acid analogs |
Why This Matters
For procurement, this ensures the compound provides the correct ionization state for biological assays (e.g., improved solubility at pH 7.4) and predictable metal coordination behavior in catalyst development.
- [1] Infantes, L., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Zeitschrift für Physikalische Chemie, 227(6-7), 841-856. View Source
- [2] Garcia, M.A., et al. (2024). The role of the nitro group on the formation of intramolecular hydrogen bond in the methyl esters of 1-vinyl-nitro-pyrazolecarboxylic acids. Journal of Molecular Structure, 1308, 138025. View Source
